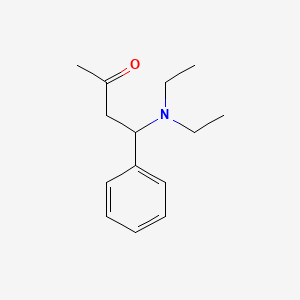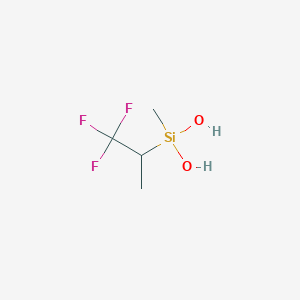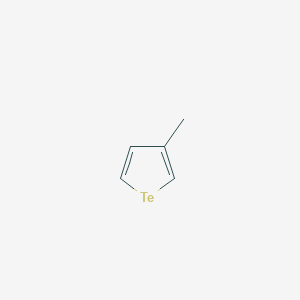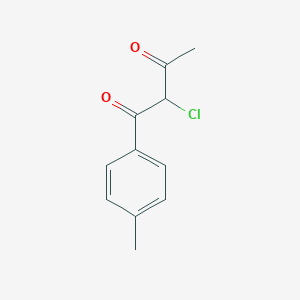
1,3,4-Trichloro-1-(1,1,2-trichloroethyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Trichloro-1-(1,1,2-trichloroethyl)cyclohexane is a chlorinated cycloalkane compound It contains a cyclohexane ring substituted with trichloro and trichloroethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Trichloro-1-(1,1,2-trichloroethyl)cyclohexane typically involves the chlorination of cyclohexane derivatives. The process may include the following steps:
Chlorination of Cyclohexane: Cyclohexane is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to form chlorocyclohexane.
Further Chlorination: The chlorocyclohexane is subjected to further chlorination under controlled conditions to introduce additional chlorine atoms, forming 1,3,4-trichlorocyclohexane.
Introduction of Trichloroethyl Group: The trichlorocyclohexane is then reacted with trichloroethylene in the presence of a catalyst to introduce the trichloroethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Trichloro-1-(1,1,2-trichloroethyl)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated cyclohexanones or cyclohexanols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of compounds with different functional groups replacing chlorine atoms.
Reduction: Formation of partially or fully dechlorinated cyclohexane derivatives.
Oxidation: Formation of chlorinated cyclohexanones or cyclohexanols.
Aplicaciones Científicas De Investigación
1,3,4-Trichloro-1-(1,1,2-trichloroethyl)cyclohexane has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorinated groups into molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in developing pharmaceuticals with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3,4-Trichloro-1-(1,1,2-trichloroethyl)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trichloroethane: A chlorinated hydrocarbon used as a solvent and in industrial applications.
Trichloroethylene: A chlorinated solvent used in degreasing and as an intermediate in chemical synthesis.
1,1,2-Trichloroethane: A chlorinated solvent with applications in chemical synthesis and industrial processes.
Uniqueness
1,3,4-Trichloro-1-(1,1,2-trichloroethyl)cyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to other chlorinated hydrocarbons. Its combination of trichloro and trichloroethyl groups makes it a valuable compound for specialized applications in research and industry.
Propiedades
| 83682-64-8 | |
Fórmula molecular |
C8H10Cl6 |
Peso molecular |
318.9 g/mol |
Nombre IUPAC |
1,3,4-trichloro-1-(1,1,2-trichloroethyl)cyclohexane |
InChI |
InChI=1S/C8H10Cl6/c9-4-8(13,14)7(12)2-1-5(10)6(11)3-7/h5-6H,1-4H2 |
Clave InChI |
FYXZFMPUTIIUDH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(C1Cl)Cl)(C(CCl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)

